molecular formula C4H6ClNO2S B1519217 3-Cyanopropane-1-sulfonyl chloride CAS No. 81926-29-6

3-Cyanopropane-1-sulfonyl chloride

Cat. No. B1519217
CAS RN: 81926-29-6
M. Wt: 167.61 g/mol
InChI Key: PTVSSIRXMQCMPV-UHFFFAOYSA-N
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Description

3-Cyanopropane-1-sulfonyl chloride is a unique chemical with the empirical formula C4H6ClNO2S and a molecular weight of 167.61 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecule has a total of 14 bonds which include 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 nitrile (aliphatic), and 1 sulfone . The SMILES string representation of the molecule is ClS(=O)(=O)CCCC#N .


Physical And Chemical Properties Analysis

3-Cyanopropane-1-sulfonyl chloride is a liquid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Synthesis and Antimicrobial Applications

3-Cyanopropane-1-sulfonyl chloride derivatives demonstrate significant potential in the synthesis of novel heterocyclic compounds, such as thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, which show promising results as antimicrobial agents. For instance, reactions with cyanoacetamide, salicyaldehyde, and other components have yielded compounds with notable in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Solid-Phase Synthesis Applications

Polymer-supported 3-Cyanopropane-1-sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, compounds known for their broad and powerful antibacterial activity. This approach allows the preparation of these compounds with high enantiopurity, leveraging enantiopure 1,2-diols (Holte et al., 1998).

Conductivity and Polymer Research

Research on the effects of sulfonic acid dopants, including those derived from 3-Cyanopropane-1-sulfonyl chloride, on the electrical conductivity and other properties of polyaniline (PANI) reveals their role as effective plasticizing and protonating agents. These dopants have facilitated the creation of highly conductive films and thermoplastic blends with promising applications in materials science (Paul & Pillai, 2000).

Catalysis and Chemical Synthesis

The use of 3-Cyanopropane-1-sulfonyl chloride derivatives in various catalytic and chemical synthesis processes demonstrates their versatility. For example, sulfonic acid functionalized pyridinium chloride, synthesized from these compounds, has been used as an efficient catalyst for the synthesis of hexahydroquinolines and other heterocyclic compounds, showcasing the compounds' relevance in enhancing chemical reactions and synthesis efficiency (Khazaei et al., 2013).

Safety And Hazards

3-Cyanopropane-1-sulfonyl chloride is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 which provide detailed safety measures to handle this chemical .

properties

IUPAC Name

3-cyanopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c5-9(7,8)4-2-1-3-6/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSSIRXMQCMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297781
Record name 3-Cyano-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopropane-1-sulfonyl chloride

CAS RN

81926-29-6
Record name 3-Cyano-1-propanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81926-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanopropane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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